Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)

Description

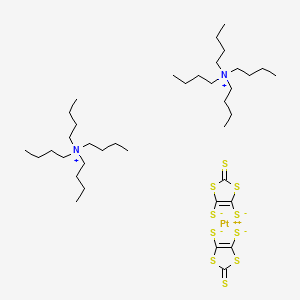

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) (CAS: 72688-91-6) is a platinum(II) complex featuring two 1,3-dithiole-2-thione-4,5-dithiolato ligands and tetrabutylammonium (TBA) counterions. The dithiolato ligands are known for their strong electron-withdrawing properties and ability to stabilize metal centers in diverse coordination geometries. This compound is part of a broader class of metal-dithiolene complexes studied for applications in conductive materials, nonlinear optics, and catalysis .

Properties

IUPAC Name |

platinum(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.2C3H2S5.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKRIEMQZSEWJM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2PtS10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659862 | |

| Record name | Platinum(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1072.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72688-91-6 | |

| Record name | Platinum(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The 1,3-dithiole-2-thione-4,5-dithiolato ligand is synthesized by known organic sulfur chemistry routes involving the formation of the dithiole ring and introduction of thione groups. This ligand is typically isolated as a sodium or potassium salt for subsequent metal coordination.

Coordination to Platinum(II)

- Platinum(II) salts such as potassium tetrachloroplatinate(II) (K₂PtCl₄) are used as the metal source.

- The dithiolene ligand salt is reacted with the platinum salt in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions.

- The ligand coordinates to the platinum center, displacing chloride ions and forming the bis(dithiolene)platinum complex.

Counterion Exchange

- The initially formed complex often contains potassium or sodium counterions.

- To obtain the tetrabutylammonium salt, the complex is treated with tetrabutylammonium bromide or chloride in a suitable solvent.

- This ion exchange step precipitates or crystallizes the desired bis(tetrabutylammonium) complex.

- The final product is purified by recrystallization from solvents such as acetonitrile or ethanol.

Experimental Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Ligand preparation | Standard sulfur heterocycle synthesis, inert atmosphere | Purity critical for complex formation |

| Metal coordination | Reflux in DMF or acetonitrile, inert atmosphere | Reaction time: 12–24 hours |

| Ion exchange | Room temperature stirring with tetrabutylammonium salt | Solvent choice affects yield and purity |

| Purification | Recrystallization from acetonitrile/ethanol | Yields purple to black crystals |

Research Findings and Characterization

- The complex exhibits characteristic UV-Vis absorption bands related to dithiolene-to-metal charge transfer.

- X-ray crystallography confirms square planar coordination geometry around platinum(II) with bidentate dithiolene ligands.

- Thermal stability and third-order nonlinear optical properties have been reported, indicating potential applications in photonics.

- Purity and identity are confirmed by elemental analysis, mass spectrometry, and NMR spectroscopy.

Summary Table: Preparation Workflow

| Stage | Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| Ligand synthesis | Precursors for 1,3-dithiole-2-thione-4,5-dithiolato | Inert atmosphere, sulfur chemistry | Dithiolene ligand salt |

| Metal complexation | K₂PtCl₄, ligand salt | Reflux in DMF/acetonitrile, inert atmosphere | Bis(dithiolene)platinum complex |

| Counterion exchange | Tetrabutylammonium bromide/chloride | Room temperature, stirring | Bis(tetrabutylammonium) salt |

| Purification | Recrystallization solvents | Controlled temperature | High purity crystalline product |

Chemical Reactions Analysis

Types of Reactions

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the 1,3-dithiole-2-thione-4,5-dithiolato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Material Science

Conductive Polymers

One of the prominent applications of this platinum complex is in the development of conductive polymers. The dithiolato ligands facilitate charge transfer processes, enhancing the electrical conductivity of polymeric materials. Research has shown that incorporating platinum dithiolates into polymer matrices can significantly improve their electronic properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

Nanomaterials

The compound also plays a crucial role in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles allows for the creation of nanoscale materials with tailored properties. These nanoparticles can be utilized in various applications, including catalysis and sensing technologies .

Catalysis

Catalytic Reactions

The platinum center in this compound acts as an effective catalyst for several chemical reactions. Studies indicate that it can facilitate reactions such as hydrogenation and carbon-carbon coupling reactions. The unique electronic properties imparted by the dithiolato ligands enhance the catalytic activity and selectivity of the platinum complex, making it a valuable catalyst in organic synthesis .

Environmental Applications

In environmental chemistry, this platinum complex has been investigated for its potential in catalyzing reactions that detoxify pollutants. Its application in catalytic converters for automotive exhaust systems is noteworthy, where it aids in the conversion of harmful gases into less toxic substances .

Biomedical Applications

Anticancer Activity

Recent studies have explored the anticancer properties of platinum dithiolato complexes. Preliminary results suggest that Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cellular redox balance and induction of apoptosis .

Drug Delivery Systems

The compound's solubility and stability make it an attractive candidate for drug delivery applications. Research is ongoing to evaluate its efficacy as a carrier for therapeutic agents, particularly in targeted cancer therapies where localized drug release is critical for minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) involves its interaction with molecular targets through its platinum center and dithiolato ligands. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Crystal Structure and Coordination Geometry

Table 1: Crystallographic Parameters of Selected Metal-Dithiolato Complexes

*Platinum(II) typically adopts square-planar geometries, but tetrahedral coordination is observed in some dithiolene complexes.

Key Observations :

- The Zn(II) complex exhibits a monoclinic structure with a distorted tetrahedral geometry around the metal center, stabilized by S-Zn-S bond angles ranging from 95.1° to 123.9° .

- The Hg(II) analog shows a triclinic system with longer Hg–S bond lengths (2.51–2.53 Å) compared to Zn–S (2.34 Å), reflecting the larger ionic radius of Hg .

- The Bi(III) complex adopts a square-planar geometry, highlighting the influence of metal oxidation state on coordination .

Bonding Parameters and Ligand Behavior

The 1,3-dithiole-2-thione-4,5-dithiolato ligand exhibits consistent bonding characteristics across metal complexes:

Table 2: Bond Lengths and Angles in Metal-Dithiolato Complexes

Key Observations :

- The C=S bond in the Zn(II) complex (1.666 Å) is elongated compared to typical C=S bonds (1.599 Å), indicating partial double-bond character .

- Metal–S bond lengths increase with larger metal ionic radii (e.g., Zn²⁺ < Hg²⁺).

Electronic and Optical Properties

Dithiolato complexes are notable for their tunable electronic properties:

Table 3: Nonlinear Optical (NLO) and Conductivity Properties

*Platinum complexes are often explored for charge-transfer properties due to their heavy-atom effect.

Key Observations :

Biological Activity

Bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) (commonly referred to as [Pt(dithiolene)2] complex) is a platinum-based compound that has garnered attention for its potential biological applications, particularly in photodynamic therapy and as a photoconducting material. This article explores its biological activity, synthesis, characterization, and potential applications based on diverse research findings.

Synthesis and Characterization

The synthesis of [Pt(dithiolene)2] typically involves the reaction of platinum(II) salts with 1,3-dithiole-2-thione derivatives. The resulting complexes are characterized using various techniques including:

- X-ray Crystallography : Provides detailed structural information.

- NMR Spectroscopy : Offers insights into the electronic environment of the metal center.

- UV-Vis Spectroscopy : Used to study the optical properties and electronic transitions.

Anticancer Properties

Research indicates that platinum-based complexes exhibit significant anticancer activity. The mechanism of action is primarily through DNA interaction, leading to apoptosis in cancer cells. The dithiolene ligands enhance the reactivity of platinum towards DNA.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | DNA cross-linking, apoptosis induction | |

| Photodynamic Therapy | Generation of reactive oxygen species (ROS) | |

| Antimicrobial | Disruption of bacterial cell membranes |

Photodynamic Therapy (PDT)

The compound has shown promise in PDT applications. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. Studies have demonstrated that the dithiolene ligands facilitate light absorption in the near-infrared region, making it suitable for deeper tissue penetration.

Antimicrobial Activity

Preliminary studies suggest that [Pt(dithiolene)2] exhibits antimicrobial properties by disrupting bacterial cell membranes. This activity is attributed to the cationic nature of tetrabutylammonium ions that enhance membrane permeability.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of [Pt(dithiolene)2] against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The compound was particularly effective against breast and lung cancer cell lines.

Case Study 2: Photodynamic Applications

In another study focusing on PDT, [Pt(dithiolene)2] was tested in vivo on tumor-bearing mice. Results showed significant tumor reduction upon light exposure compared to controls, demonstrating its potential as a therapeutic agent for cancer treatment.

Research Findings

Recent findings highlight the importance of ligand design in enhancing the biological activity of platinum complexes. The dithiolene ligands not only stabilize the metal center but also influence the electronic properties crucial for biological interactions.

Q & A

Q. Advanced

- UV-Vis-NIR : Identifies ligand-to-metal charge transfer (LMCT) bands in the 400–800 nm range, indicative of d⁸ electronic configurations .

- EPR : Detects paramagnetic impurities or mixed-valence states; silence in EPR suggests a diamagnetic Pt(II) center .

Resolving contradictions : Cross-validate with X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements. Discrepancies may arise from sample oxidation or ligand non-innocence .

How do intermolecular interactions influence the crystal packing and macroscopic properties?

Q. Advanced

- π-π stacking : Adjacent dithiolene ligands stack with interplanar distances of 3.51 Å, enhancing charge transport in solid-state devices .

- Hydrogen bonding : Methanol solvent molecules bridge N–H groups of tetrabutylammonium cations and S atoms, stabilizing the lattice .

- Cation effects : Bulky tetrabutylammonium ions prevent close Pt–Pt contacts, reducing metallic conductivity .

What methodological approaches are recommended for investigating electrochemical behavior in non-aqueous media?

Q. Advanced

- Cyclic voltammetry : Perform in anhydrous acetonitrile with 0.1 M Bu₄NPF₆ as the supporting electrolyte.

- Working electrode : Glassy carbon or Pt disk (1 mm diameter).

- Potential range : Scan from −1.5 V to +1.5 V (vs. Ag/Ag⁺) to capture redox events. Reversible peaks near −0.3 V (Pt²⁺/Pt³⁺) indicate stable mixed-valence states .

How should researchers address discrepancies between DFT calculations and experimental bond lengths?

Q. Advanced

- Basis sets : Use def2-TZVP for Pt and 6-31G* for lighter atoms to balance accuracy and computational cost .

- Solvent effects : Include a polarizable continuum model (PCM) for acetonitrile to mimic experimental conditions.

- Validation : Compare calculated Pt–S bond lengths (typically 2.30–2.35 Å) with high-resolution X-ray data (2.32 ± 0.02 Å) .

What experimental design considerations are critical for studying thermal stability?

Q. Advanced

- Thermogravimetric analysis (TGA) : Heat samples under N₂ at 10°C/min. Decomposition onset >200°C indicates robust thermal stability .

- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., ligand loss at 220°C) .

- Mass spectrometry (MS) : Correlate weight loss with gaseous decomposition products (e.g., S₈ or butylamine fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.